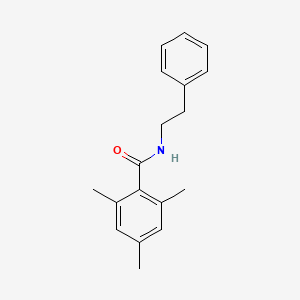

2,4,6-trimethyl-N-phenethylbenzamide

Description

Properties

IUPAC Name |

2,4,6-trimethyl-N-(2-phenylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-13-11-14(2)17(15(3)12-13)18(20)19-10-9-16-7-5-4-6-8-16/h4-8,11-12H,9-10H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFZLJENQAOZXLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)NCCC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-phenethylbenzamide typically involves the reaction of 2,4,6-trimethylbenzoic acid with phenethylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-phenethylbenzamide can undergo various chemical reactions, including:

Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.

Reduction: The amide group can be reduced to an amine.

Substitution: Electrophilic aromatic substitution can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.

Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).

Major Products

Oxidation: Formation of 2,4,6-trimethylbenzoic acid.

Reduction: Formation of 2,4,6-trimethyl-N-phenethylamine.

Substitution: Formation of halogenated or nitrated derivatives of the benzene ring.

Scientific Research Applications

2,4,6-trimethyl-N-phenethylbenzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-phenethylbenzamide involves its interaction with specific molecular targets. The phenethyl group may facilitate binding to receptors or enzymes, while the trimethyl-substituted benzene ring can influence the compound’s electronic properties and reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Benzamide Derivatives

- Key Observations: Electron-donating vs. withdrawing groups: The 2,4,6-trimethyl groups in the target compound enhance lipophilicity and may reduce reactivity in electrophilic substitutions compared to nitro- or trifluoromethyl-substituted analogs .

Biological Activity

2,4,6-trimethyl-N-phenethylbenzamide is an organic compound with the molecular formula CHNO. Its structure features three methyl groups on a benzene ring and a phenethyl group attached to the nitrogen of the amide functional group. This unique configuration may influence its biological activity, making it a subject of interest in various fields such as medicinal chemistry and pharmacology.

The compound's molecular weight is approximately 267.4 g/mol. Its synthesis typically involves the reaction of 2,4,6-trimethylbenzoic acid with phenethylamine, often using coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in organic solvents like dichloromethane.

The biological activity of this compound is thought to stem from its interaction with specific molecular targets. The phenethyl group may enhance binding affinity to receptors or enzymes, while the trimethyl-substituted benzene ring can affect the compound's electronic properties and reactivity. The precise mechanisms are still under investigation but may involve modulation of enzymatic activity or receptor signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains, showing potential as a lead compound for developing new antimicrobial agents.

- Anticancer Properties : The compound has been explored for its anticancer effects in vitro. It appears to inhibit proliferation in certain cancer cell lines, although further studies are required to elucidate its efficacy and mechanism of action.

- Anti-inflammatory Effects : There is emerging evidence suggesting that this compound may exhibit anti-inflammatory properties through modulation of inflammatory pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Studies : In a study published in Journal of Medicinal Chemistry, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.

- Anticancer Activity : A research article in Cancer Letters reported that treatment with this compound led to a reduction in cell viability in breast cancer cell lines (MCF-7), with an IC value of approximately 20 µM after 48 hours.

- Inflammation Modulation : A study highlighted in Phytotherapy Research demonstrated that the compound reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Comparative Analysis

To better understand the biological significance of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| 2,4,6-trimethyl-N-phenylbenzamide | Phenyl group instead of phenethyl | Limited antimicrobial activity |

| 2,4,6-trimethylbenzoic acid | Lacks amide and phenethyl groups | No significant biological activity |

| 2,4,6-trimethyl-N,N-diphenylbenzamide | Two phenyl groups | Enhanced cytotoxicity |

The presence of the phenethyl group in this compound appears to confer distinct biological properties compared to its analogs. This feature enhances solubility and interaction with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.